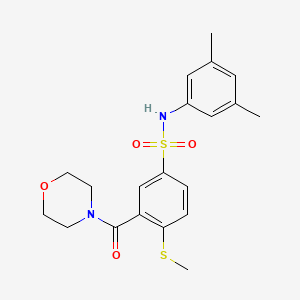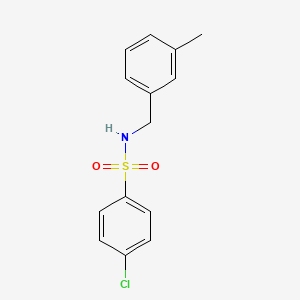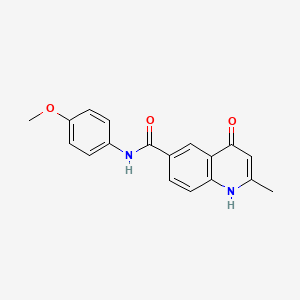![molecular formula C17H18N2O3S B4445901 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4445901.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide
説明
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide, also known as QNZ, is a small molecule inhibitor that has been studied extensively in scientific research. QNZ has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
科学的研究の応用
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has also been found to have immunomodulatory effects and has been studied for its potential use in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. In addition, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in various animal models.
作用機序
The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide involves the inhibition of NF-κB, a transcription factor that plays a key role in inflammation, immune response, and cell survival. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB. By inhibiting the activation of NF-κB, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide reduces the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the expression of anti-inflammatory cytokines, such as IL-10. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria.
実験室実験の利点と制限
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various cell lines and animal models, and its mechanism of action is well understood. However, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has been found to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the study of the combination of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide with other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B, and further research in this area is warranted. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide in humans is needed to determine its potential as a therapeutic agent.
特性
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-10-8-14(9-11-15)17(20)19-12-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-11,18H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGRWZWZQNJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B4445824.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445838.png)
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445846.png)



![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4445878.png)
![N-(2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445882.png)

![N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445896.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4445903.png)


![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)